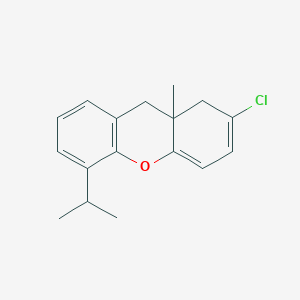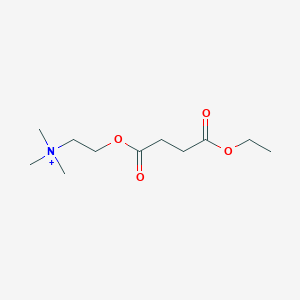
4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione typically involves the reaction of thioamides with brominating agents. One common method includes the reaction of thioamide with bromine in an organic solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as using continuous flow reactors to ensure consistent product quality and yield. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminothiazolidine derivatives, while oxidation can produce sulfoxides or sulfones .
科学的研究の応用
4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione involves its interaction with various molecular targets. The bromine atoms enhance its electrophilicity, allowing it to react with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the disruption of protein function, which is the basis for its antimicrobial and anticancer properties .
類似化合物との比較
Thiazolidinedione: Known for its antidiabetic properties, thiazolidinedione activates peroxisome proliferator-activated receptors (PPARs) to improve insulin sensitivity.
Thiazolidinone: Exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: This distinguishes it from other thiazolidine derivatives that may not have the same level of reactivity or biological activity .
特性
CAS番号 |
61323-61-3 |
|---|---|
分子式 |
C3H3Br2NO2S |
分子量 |
276.94 g/mol |
IUPAC名 |
4,5-dibromo-1-oxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C3H3Br2NO2S/c4-1-2(5)9(8)6-3(1)7/h1-2H,(H,6,7) |
InChIキー |
LCNXLVYXDAVIOD-UHFFFAOYSA-N |
正規SMILES |
C1(C(S(=O)NC1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



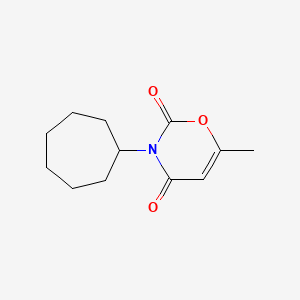
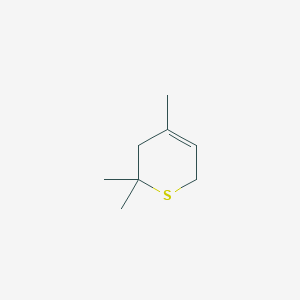
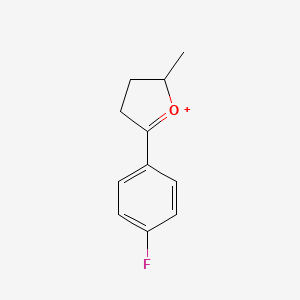
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
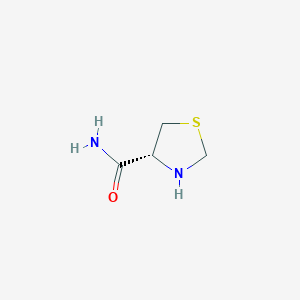
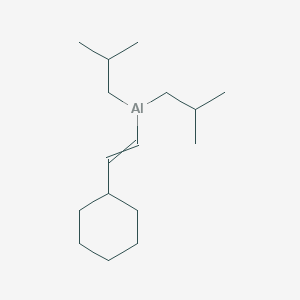
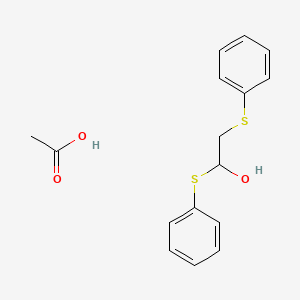
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
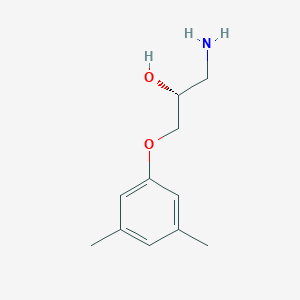
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
